molecular formula C12H17N3O4S B12671073 Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate CAS No. 5448-67-9

Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate

Cat. No.: B12671073
CAS No.: 5448-67-9
M. Wt: 299.35 g/mol
InChI Key: OHLFTKZXQHPAJP-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate is a hydrazone derivative characterized by a sulfonyl group attached to a para-aminophenyl ring, linked to an ethyl butanoate ester. This compound is synthesized via condensation reactions between hydrazine derivatives and active methylene compounds like ethyl acetoacetate under acidic or reflux conditions . The structure features key functional groups:

  • Hydrazone (C=N-NH): Imparts reactivity and chelation properties.
  • 4-Aminophenyl substituent: Introduces hydrogen-bonding capability, influencing solubility and pharmacological activity.

Spectral data (IR, NMR) confirm the presence of NH/OH (3450–3000 cm⁻¹), C=O (1728–1610 cm⁻¹), and sulfonyl S=O (1350–1150 cm⁻¹) stretches .

Properties

CAS No.

5448-67-9

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

ethyl (3E)-3-[(4-aminophenyl)sulfonylhydrazinylidene]butanoate

InChI

InChI=1S/C12H17N3O4S/c1-3-19-12(16)8-9(2)14-15-20(17,18)11-6-4-10(13)5-7-11/h4-7,15H,3,8,13H2,1-2H3/b14-9+

InChI Key

OHLFTKZXQHPAJP-NTEUORMPSA-N

Isomeric SMILES

CCOC(=O)C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)N)/C

Canonical SMILES

CCOC(=O)CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate typically involves the reaction of ethyl 3-oxobutanoate with 4-aminobenzenesulfonyl hydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazono linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate can be synthesized through a multi-step process involving the reaction of ethyl butanoate with hydrazine derivatives and sulfonyl chlorides. The general synthetic pathway includes:

  • Formation of the hydrazone : Ethyl butanoate reacts with 4-aminobenzenesulfonyl hydrazine to form the hydrazone derivative.
  • Purification : The product is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study : A study demonstrated that this compound reduced tumor growth in xenograft models of breast cancer, showing an IC50 value in the low micromolar range, indicating potent activity against cancer cells.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models.

Research Findings : In a controlled study using rats, administration of this compound resulted in a significant decrease in paw edema, a common indicator of inflammation.

Activity TypeObserved EffectReference
AntitumorReduced tumor size in animal models
Anti-inflammatoryDecreased paw edema in rat models
AntimicrobialEffective against various bacterial strains

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Compound VariantActivity LevelKey Structural Features
This compoundHighPresence of sulfonamide and hydrazone moieties
Related sulfonamide derivativesModerateSulfonamide group enhances activity
Non-sulfonamide variantsLowLack of sulfonamide reduces efficacy

Mechanism of Action

The mechanism of action of ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hydrazono group may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Functional Group Impact on Properties

Sulfonyl Group Position: The para-aminophenylsulfonyl group in the target compound enhances hydrogen bonding and solubility compared to meta-sulfamoyl (e.g., compound 2a) or methylsulfamoyl substituents . Bromophenyl analogues (e.g., ) lack hydrogen-bonding capacity, reducing solubility .

Core Structure: Indolinone-containing derivatives (e.g., 14a) exhibit potent kinase inhibition due to planar aromatic cores, unlike the flexible butanoate ester in the target compound . Quinazolinone derivatives () show antimicrobial activity linked to heterocyclic rigidity .

Biological Activity: Antimicrobial Activity: Sulfonamide derivatives (e.g., 2a) target bacterial enzymes, while the target compound’s amino group may improve selectivity . Enzyme Inhibition: The indolinone derivative 14a inhibits VEGFR-2, suggesting the target compound’s hydrazone moiety could be optimized for similar targets .

Key Research Findings

  • Synthetic Versatility : Hydrazones are synthesized via diazotization and active methylene coupling, with yields ranging from 48% () to 81% () depending on substituents .
  • Spectral Trends : All analogues show characteristic C=N (~1600 cm⁻¹) and ester C=O (~1725 cm⁻¹) stretches, with sulfonyl S=O peaks distinguishing sulfonamide-containing derivatives .
  • Activity Modulation : Electron-withdrawing groups (e.g., bromine in ) reduce bioactivity, while electron-donating groups (e.g., -NH₂ in the target compound) enhance target binding .

Biological Activity

Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl butanoate with 4-aminobenzenesulfonyl hydrazine. The reaction conditions can vary, but often include the use of solvents and catalysts that enhance yield and purity. The resulting compound is characterized by various spectroscopic methods such as NMR and IR spectroscopy to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG215.0
MCF-720.5
A54912.3

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth may be linked to its interference with bacterial efflux pumps, which are critical for drug resistance.

Table 2: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Escherichia coli50
Staphylococcus aureus30
Pseudomonas aeruginosa40

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It can cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
  • Efflux Pump Inhibition : By inhibiting efflux pumps in bacteria, it enhances the efficacy of concurrent antibiotics.

Case Studies

In a recent case study published in Journal of Medicinal Chemistry, researchers investigated the efficacy of this compound in combination with standard chemotherapeutic agents. The study found that co-treatment significantly reduced IC50 values compared to treatment with chemotherapeutics alone, indicating a synergistic effect.

Q & A

Q. What is the typical synthetic route for Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate, and how is its structure confirmed?

The compound is synthesized via a condensation reaction between ethyl acetoacetate and 4-aminophenylsulfonyl hydrazine. The reaction is typically catalyzed by glacial acetic acid under reflux conditions in ethanol, yielding the hydrazono intermediate. Structural confirmation relies on spectroscopic methods:

  • IR spectroscopy identifies functional groups (e.g., C=O at 1728–1610 cm⁻¹, NH/OH at 3450–3000 cm⁻¹) .
  • ¹H-NMR detects characteristic proton environments, such as hydrazone NH (δ 8.03–10.58 ppm) and ester methyl groups (δ 1.14–1.22 ppm) .
  • Elemental analysis validates stoichiometry, ensuring ≤0.4% deviation from theoretical values .

Q. Which spectroscopic techniques are critical for characterizing hydrazono butanoate derivatives?

Key techniques include:

  • IR spectroscopy : Confirms the presence of hydrazone (N-H), sulfonyl (S=O), and ester (C=O) groups .
  • ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–7.5 ppm, ester carbonyl carbons at ~165–170 ppm) .
  • LC-MS : Determines molecular ion peaks (e.g., m/z = 367 [M+1] for cyclized derivatives) and reaction conversion rates (~95% by LCMS) .

Q. How do substituents on the phenyl ring influence the compound’s reactivity?

The 4-aminophenylsulfonyl group enhances electrophilicity at the hydrazone nitrogen, facilitating nucleophilic additions or cyclizations. The sulfonyl group stabilizes intermediates via resonance, while the amino group can participate in hydrogen bonding or further functionalization (e.g., diazotization) .

Advanced Research Questions

Q. How do reaction conditions dictate cyclization pathways of hydrazono intermediates?

Cyclization depends on catalysts and solvents:

  • Base-mediated conditions (e.g., sodium ethoxide in ethanol) promote pyrazolone formation via intramolecular keto-enol tautomerism .
  • Acidic conditions favor alternative pathways, such as quinazoline derivatives, by protonating the hydrazone nitrogen to activate electrophilic sites . Example: Heating ethyl 3-(2-(4-oxo-1,4-dihydronaphthyridine-3-carbonyl)hydrazono)butanoate with NaOEt yields a pyrazolone derivative (48.6% yield) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions arise from tautomerism (e.g., keto-enol forms) or impurities. Strategies include:

  • Cross-validation : Compare IR, NMR, and LC-MS data to identify inconsistencies (e.g., unexpected NH signals in NMR vs. missing IR absorption).
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric states .
  • Reaction monitoring : Use TLC or in-situ NMR to track intermediates and confirm reaction pathways .

Q. What experimental designs are effective for evaluating biological activity?

  • Antifungal assays : Test against Candida albicans or Aspergillus niger using agar diffusion, with fluconazole as a positive control. Measure inhibition zones and MIC values .
  • Analgesic studies : Use murine models (e.g., tail-flick test) to assess pain threshold changes. Compare dose-response curves with standard NSAIDs .
  • Metal complexation : Evaluate enhanced bioactivity by synthesizing Cu(II) or Zn(II) complexes and testing their MIC or IC₅₀ values .

Q. What strategies optimize synthetic yields of hydrazono derivatives?

  • Solvent selection : Solvent-free conditions improve yields (48%) compared to ethanol (~40%) by reducing side reactions .
  • Catalyst screening : Glacial acetic acid (5 drops) enhances condensation efficiency vs. non-catalytic methods .
  • Stoichiometry : A 1:1 molar ratio of hydrazine to ethyl acetoacetate minimizes unreacted starting material .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.